N'-(3-fluorophenyl)pyridine-4-carboximidamide
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Overview
Description
N’-(3-fluorophenyl)pyridine-4-carboximidamide is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)pyridine-4-carboximidamide typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for N’-(3-fluorophenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorophenyl)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-fluorophenyl)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorophenyl)pyridine-4-carboxamide
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
- 2-(4-Fluorophenyl)pyridine-3-carboxamide
Uniqueness
N’-(3-fluorophenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
23565-11-9 |
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Molecular Formula |
C12H10FN3 |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H10FN3/c13-10-2-1-3-11(8-10)16-12(14)9-4-6-15-7-5-9/h1-8H,(H2,14,16) |
InChI Key |
PSASAOMEXWAJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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